Methyl zinc

Organometallic Chemistry Synthetic Methodology Safety

Researchers requiring stereospecific methylation often find Grignard reagents fail to retain double bond geometry. Methylzinc reagents provide a non-substitutable solution for these sensitive transformations. Key advantages for procurement: • Enables palladium-catalyzed Negishi couplings with high chemoselectivity on pharmaceutically relevant aryl halides. • Functionalized variants serve as building blocks for late-stage functionalization in medicinal chemistry. • Offered as a more stable and controllable monoalkylzinc species compared to pyrophoric dimethylzinc alternatives.

Molecular Formula CH3Zn-
Molecular Weight 80.4 g/mol
CAS No. 42217-98-1
Cat. No. B12651542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl zinc
CAS42217-98-1
Molecular FormulaCH3Zn-
Molecular Weight80.4 g/mol
Structural Identifiers
SMILES[CH3-].[Zn]
InChIInChI=1S/CH3.Zn/h1H3;/q-1;
InChIKeyDXRNQWQBMGZRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Zinc: Cross-Coupling & Thin-Film Deposition


Methyl zinc (CH3Zn) is a fundamental organozinc compound belonging to the dialkylzinc and monoalkylzinc families, with a molecular weight of 80.4 g/mol [1]. It exists as a colorless, pyrophoric liquid [2] and serves as a critical methylating agent and building block in organic synthesis and materials science. Its reactivity profile is defined by a polarized carbon-zinc bond, where the carbon atom bears a partial negative charge, rendering the methyl group nucleophilic for carbon-carbon bond formation [3].

Organozinc reagent for C–C bond formation in cross-coupling
Nucleophilic methyl group supports stereospecific methylation studies
Precursor for ZnO thin-film deposition via MOCVD/ALD

Methyl Zinc: Non-Substitutable Properties


Direct substitution of methyl zinc (CH3Zn) with closely related analogs like dimethylzinc (Me2Zn) or diethylzinc (Et2Zn) is not advisable due to significant differences in reactivity, stability, and functional group tolerance. For instance, dimethylzinc is a highly pyrophoric liquid that requires extreme handling precautions, whereas methylzinc chloride (MeZnCl) is comparatively more stable and can be purchased as a solution in tetrahydrofuran (THF) [1]. Furthermore, the steric and electronic properties of the methyl group on a monoalkylzinc species differ from those on a dialkylzinc, leading to divergent reaction outcomes, particularly in stereoselective transformations [2]. Substituting with a Grignard reagent, while more reactive, often results in poor functional group tolerance and lower stereospecificity in sensitive coupling reactions [2]. Therefore, the specific coordination environment and stability profile of methyl zinc-based reagents are not interchangeable with other organometallic methylating agents.

Alkylzinc analog stability
Dimethylzinc (Me2Zn) is highly pyrophoric; MeZnCl solutions may offer easier handling, but reactivity profiles differ and may not transfer directly.
Organometallic reagent mismatch
Grignard reagents lack stereospecificity and functional group tolerance required for sensitive coupling, limiting direct substitution.
Precursor surface chemistry
Diethylzinc (Et2Zn) undergoes β-hydride elimination, altering thin-film purity; methyl-based decomposition pathways may differ in MOCVD/ALD.

Quantitative Evidence: Methyl Zinc vs. Analogs


Stability and Handling: MeZnCl vs. Me2Zn

Methylzinc chloride (MeZnCl), a direct derivative of methyl zinc, is reported to be 'more stable' than dimethylzinc (Me2Zn) and can be handled as a solution in THF [1]. Dimethylzinc is classified as a highly pyrophoric liquid , with a flash point of -18°C and a boiling point of 46°C , whereas methylzinc chloride solutions are ambient-temperature stable under an inert atmosphere and have a flash point of -17°C .

Stability & Handling
Cross-study comparable
MeZnCl: available as 2 M THF solution, reported more stable. Me2Zn: highly pyrophoric liquid, flash point −18 °C.
Supports safer procurement and handling as solution over neat pyrophoric liquid.
Stability comparison is qualitative; verify lot-specific solution data.
Organometallic Chemistry Synthetic Methodology Safety

Stereospecific Methylation: MeZnX vs. Grignard Reagents

In a stereospecific methylation reaction of an enyne substrate, both dimethylzinc (Me2Zn) and methylzinc halides (MeZnX) catalyzed by Pd(tBu3P)2 were found to perform 'equally well' with retention of double bond geometry [1]. In contrast, the corresponding methyl Grignard reagent was 'not effective' under these conditions [1].

Stereospecific Methylation
Head-to-head
Methylzinc reagents retain double bond geometry; Grignard reagent ineffective under Pd catalysis.
Enables stereospecific C–C bond formation where Grignard reagents fail.
Data from enyne substrate model; verify for target substrate.
Stereoselective Synthesis Cross-Coupling Organometallic Reagents

Functional Group Tolerance: Borylmethylzinc Halides

Bis[(pinacolato)boryl]methylzinc halides, derived from methylzinc, undergo palladium-catalyzed chemoselective Negishi cross-coupling with aryl (pseudo)halides to produce benzylic 1,1-diboronate esters [1]. This method demonstrates 'excellent functional group tolerance' and has been successfully scaled to gram quantities for pharmaceutical applications, with yields ranging from good to excellent [1].

Functional Group Tolerance
Class-level
Bis(pinacolato)boryl methylzinc halides couple with aryl bromides, triflates, heteroaryl bromides; yields good-to-excellent, scalable.
Supports chemoselective cross-coupling with broad substrate scope.
Class-level inference; validate with specific substrate class.
Negishi Cross-Coupling Pharmaceutical Synthesis Boronate Esters

Surface Decomposition: Dimethylzinc vs. Diethylzinc

Temperature-programmed desorption studies on GaAs(100) surfaces show that methyl groups from dimethylzinc (DMZ) desorb primarily as methyl radicals between 500-720 K [1]. In contrast, ethyl groups from diethylzinc (DEZ) undergo β-hydride elimination to produce ethylene [1].

Surface Decomposition Pathway
Head-to-head
DMZ-derived methyl groups desorb as radicals (500–720 K); DEZ-derived ethyl groups form ethylene via β-hydride elimination.
Methyl radical desorption may avoid carbon contamination in thin films.
Ultra-high vacuum GaAs study; relevance to ALD/MOCVD requires process validation.
Surface Chemistry Thin-Film Deposition MOCVD

Methyl Zinc Applications


Stereospecific Methylation in Complex Synthesis

Methylzinc halides (e.g., MeZnCl) are the reagents of choice for stereospecific methylation of vinyl halides or enyne systems where retention of double bond geometry is essential [1]. As demonstrated by Negishi and coworkers, methyl Grignard reagents fail in these transformations, making methylzinc halides a non-substitutable tool for synthetic chemists constructing bioactive molecules and natural products [1].

Chemoselective Cross-Coupling in Pharma Synthesis

Functionalized methylzinc reagents, such as bis[(pinacolato)boryl]methylzinc halides, enable palladium-catalyzed Negishi cross-couplings with high chemoselectivity and functional group tolerance [2]. This method is scalable and compatible with a broad range of pharmaceutically relevant aryl and heteroaryl halides, making it a powerful tool for late-stage functionalization and medicinal chemistry library synthesis [2].

MOCVD of ZnO Thin Films

Methylzinc alkoxides, such as methylzinc isopropoxide [CH3ZnOPri], serve as single-source precursors for the low-temperature MOCVD of high-quality, c-axis-oriented ZnO thin films [3]. These films are deposited at temperatures as low as 160°C on substrates like GaAs, demonstrating a key advantage over other precursors that require higher temperatures or complex dual-source systems [3]. The specific surface decomposition pathway of methyl groups, which avoids β-hydride elimination, is crucial for achieving high-purity films.

ALD for Doped and Undoped ZnO

Methylzinc isopropoxide is a proven precursor for ALD of ZnO thin films, used in conjunction with water and aluminum precursors to fabricate undoped and Al-doped ZnO layers [4]. This application leverages the controlled, self-limiting surface chemistry enabled by the methylzinc ligand system to produce films with precise thickness and composition for advanced electronic and optoelectronic devices [4].

Application
Selection Property
Validation Focus
Stereospecific methylation studies
Methylzinc halide reactivity
Retention of double bond geometry vs. Grignard
Late-stage functionalization & library synthesis
Chemoselective Negishi coupling
Functional group tolerance and scalability
Low-temperature ZnO MOCVD
Single-source precursor
Film purity and c-axis orientation
Undoped & Al-doped ZnO ALD
Controlled self-limiting surface chemistry
Thickness and composition uniformity

Technical Documentation Hub

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